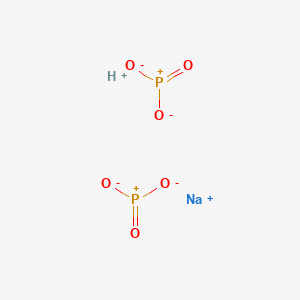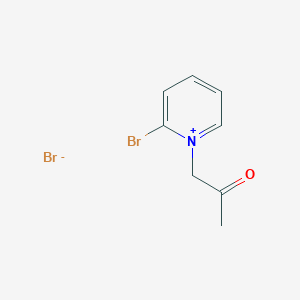
2-Bromo-1-(2-oxopropyl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 85587 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in biochemical research and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 85587 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Initial Preparation: The starting materials are subjected to specific reaction conditions, such as temperature and pressure, to form intermediate compounds.
Intermediate Reactions: These intermediates undergo further chemical reactions, such as condensation or cyclization, to form the desired compound.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure its purity and quality.
Industrial Production Methods
In an industrial setting, the production of NSC 85587 is scaled up using large reactors and automated systems. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to produce the compound.
Continuous Monitoring: The reaction conditions are continuously monitored to ensure consistency and quality.
Purification and Quality Control: The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 85587 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, leading to the formation of different products.
Substitution: NSC 85587 can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
NSC 85587 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of NSC 85587 involves its interaction with specific molecular targets in the body. These interactions can lead to various biochemical effects, such as:
Enzyme Inhibition: NSC 85587 can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, altering cellular signaling pathways.
Gene Expression: It can influence the expression of certain genes, leading to changes in protein synthesis and cellular function.
Vergleich Mit ähnlichen Verbindungen
NSC 85587 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Known for its use in cancer research.
NSC 8500: Utilized in biochemical studies.
NSC 24521: Employed in various chemical synthesis processes.
Uniqueness
NSC 85587 stands out due to its specific chemical structure and the unique effects it exerts in biochemical and medical research. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
13127-29-2 |
|---|---|
Molekularformel |
C8H9Br2NO |
Molekulargewicht |
294.97 g/mol |
IUPAC-Name |
1-(2-bromopyridin-1-ium-1-yl)propan-2-one;bromide |
InChI |
InChI=1S/C8H9BrNO.BrH/c1-7(11)6-10-5-3-2-4-8(10)9;/h2-5H,6H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OAKODFRQIKNERP-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)C[N+]1=CC=CC=C1Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



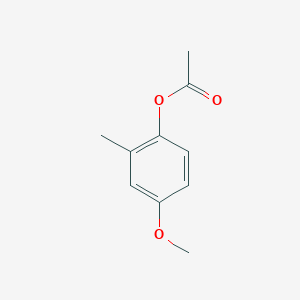
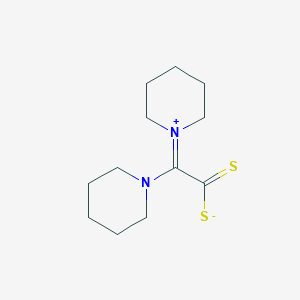
![5-[(2-Hydroxypropoxy)methyl]furan-2-methanol](/img/structure/B12656383.png)

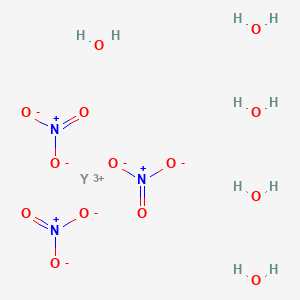
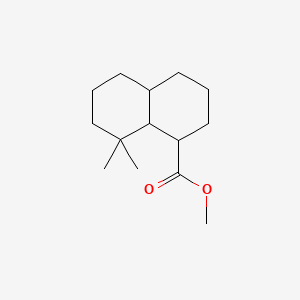
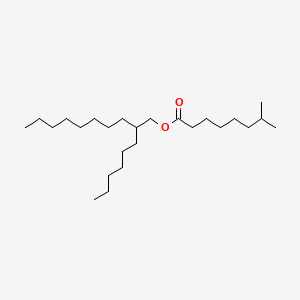
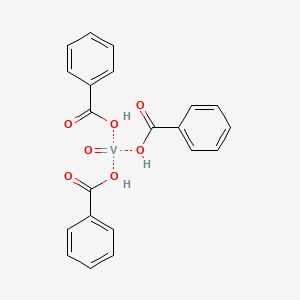
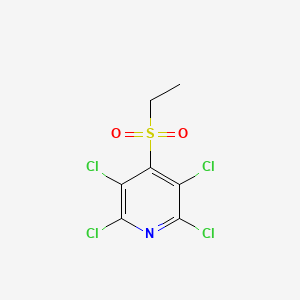

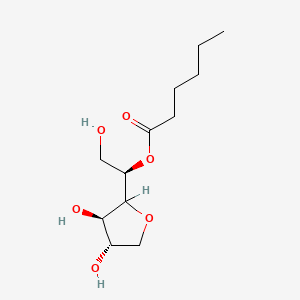
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
